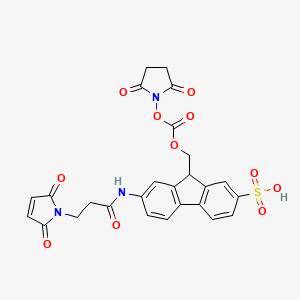
Mal-fms-nhs
説明
Mal-fms-nhs is a new method of synthesizing molecules that has been developed in the past few years. It is a simple and efficient way of synthesizing molecules with a high degree of accuracy and precision. The method is based on the use of a malonate ester, a type of organic molecule that can be used to create a variety of products. Malonate esters are also known as malonates or malonamide esters. Mal-fms-nhs is a combination of three different techniques: malonate ester synthesis, fluorescence-mediated synthesis and N-hydroxy-succinimide (NHS) ester chemistry.
科学的研究の応用
Modified Constraint-Induced Therapy in Chronic Stroke
A study conducted by Page et al. (2008) explored the efficacy of a modified constraint-induced therapy (mCIT) protocol for chronic stroke. The mCIT involved using the more affected arm combined with less affected arm restriction. The study found significant differences favoring the mCIT group in terms of improved arm use and function, suggesting the potential of this outpatient protocol in stroke rehabilitation (Page et al., 2008).
Autonomic Dysfunction and Neuropeptide Y in Fibromyalgia
Di Franco et al. (2009) examined the role of autonomic nervous system (ANS) dysfunction in Fibromyalgia (FM) based on heart rate variability (HRV) analysis and serum neuropeptide Y (NPY) levels. The study found higher NPY levels in FM patients and a significant correlation with certain HRV indices, indicating a crucial role for autonomic dysfunction and NPY in the pathophysiology of FM (Di Franco et al., 2009).
Upper Limb Outcome Measures in Stroke Rehabilitation
Santisteban et al. (2016) conducted a systematic literature review to identify the most commonly used upper limb outcome measures in intervention studies after stroke. The study found that the Fugl-Meyer Test (FMT) was the most commonly used measure and was often combined with the Motor Activity Log (MAL), indicating its importance in assessing upper limb function post-stroke (Santisteban et al., 2016).
A Diagnostic Biomarker Profile for Fibromyalgia Syndrome
Malatji et al. (2017) aimed to elucidate the global urinary metabolite profile of patients with Fibromyalgia Syndrome (FMS) and explore the potential of this information in diagnosing the disease. The study identified significant increases in metabolites related to the gut microbiome, contributing to the development of a diagnostic algorithm for FMS (Malatji et al., 2017).
The EXCITE Trial: Predicting Clinically Meaningful Motor Activity Log Outcome
Park et al. (2008) determined predictive clinical measurements for a clinically meaningful outcome on the Motor Activity Log (MAL) in the context of the Extremity Constraint Induced Therapy Evaluation (EXCITE) Trial. The study found that pretreatment motor function measures were significantly associated with outcomes, providing insight into predicting responses to constraint-induced movement therapy (Park et al., 2008).
特性
IUPAC Name |
9-[(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxymethyl]-7-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-9H-fluorene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O11S/c30-21(9-10-28-22(31)5-6-23(28)32)27-14-1-3-16-17-4-2-15(41(36,37)38)12-19(17)20(18(16)11-14)13-39-26(35)40-29-24(33)7-8-25(29)34/h1-6,11-12,20H,7-10,13H2,(H,27,30)(H,36,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPNPVIABCLANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2C3=C(C=CC(=C3)NC(=O)CCN4C(=O)C=CC4=O)C5=C2C=C(C=C5)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



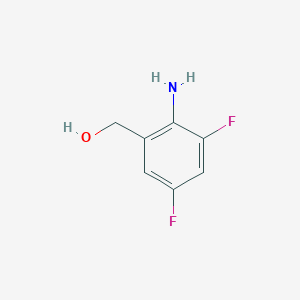
![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316771.png)


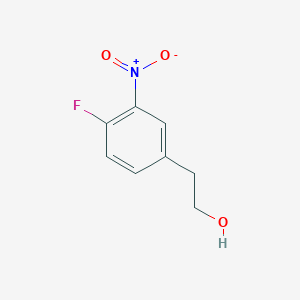
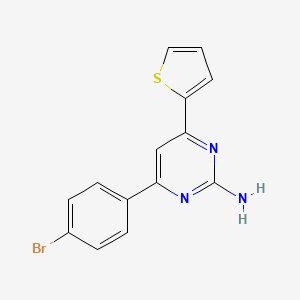

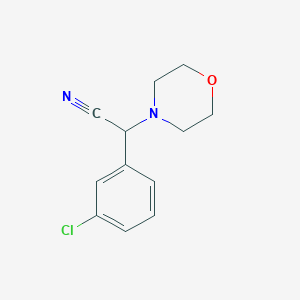
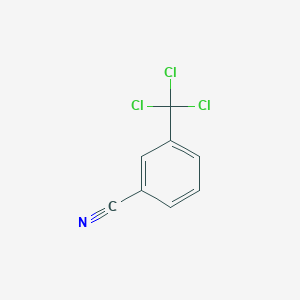
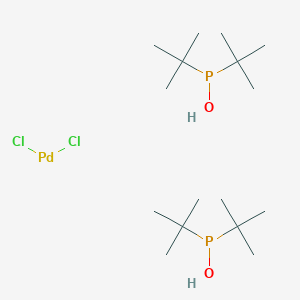
![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)

![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)